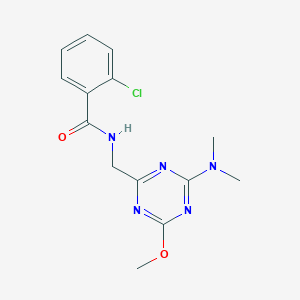
2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMCTB, and it is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
The compound 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, through its core structure related to melamine and triazine derivatives, has shown significant potential in the synthesis of bi-functional derivatives and their polycondensates. Research conducted by Matsukawa et al. (1980) highlighted the synthesis of new melamine derivatives with potential applications in creating polycondensates, which are useful in various industrial applications, including resins and coatings due to their structural integrity and thermal stability (Matsukawa, S., Teshirogi, T., Sakamoto, M., & Tonami, H., 1980).
Corrosion Inhibition
Benzothiazole derivatives incorporating triazine structures, similar to the compound , have been synthesized and studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives and explored their efficacy as corrosion inhibitors for carbon steel in acidic environments. These studies demonstrate the potential of triazine derivatives in protecting industrial materials from corrosion, significantly extending their life and reducing maintenance costs (Hu, Z., Meng, Y., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D., 2016).
Synthesis of Aromatic Polymers
The triazine ring, a component of the chemical structure of 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, plays a crucial role in the synthesis of new aromatic polyamides, polyimides, and polyureas. Lin et al. (1990) have synthesized new aromatic polymers containing 1,3,5-triazine rings with long alkyl side chains, demonstrating their solubility and thermal stability. These polymers have potential applications in various fields, including electronics, due to their unique electrical properties and stability (Lin, J.-k., Yuki, Y., Kunisada, H., & Kondo, S., 1990).
Antitumor Agent Synthesis
Triazine derivatives have been explored for their potential in the synthesis of antitumor agents. Ferrer et al. (2002) conducted a study on the synthesis of isotopomers of pentamethylmelamine, an experimental anticancer agent, using a compound structurally related to 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide. This research opens new pathways for the development of novel anticancer drugs with improved efficacy and specificity (Ferrer, S., Naughton, D., & Threadgill, M., 2002).
Agricultural Herbicide Impact
The triazine core structure, akin to that of 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, has been studied for its effects on soil algae, indicating its broader environmental and agricultural implications. Loeppky and Tweedy (1969) investigated the impact of atrazine, a triazine herbicide, on the growth of unicellular green algae, providing essential insights into the ecological effects of triazine-based herbicides (Loeppky, C., & Tweedy, B., 1969).
Propriétés
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c1-20(2)13-17-11(18-14(19-13)22-3)8-16-12(21)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGWPASCPTNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

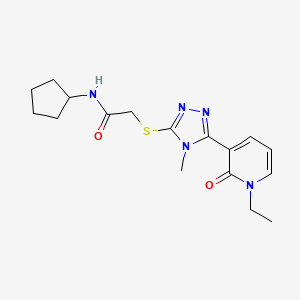
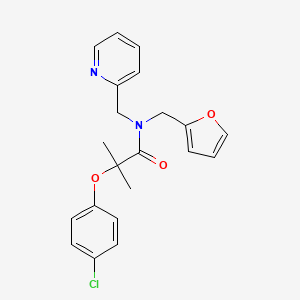
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2603006.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603007.png)
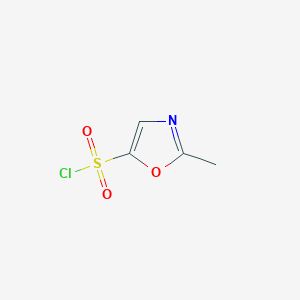

![1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2603011.png)
![N-[3-(2-aminoethanesulfonamido)phenyl]acetamide hydrochloride](/img/structure/B2603013.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2603019.png)
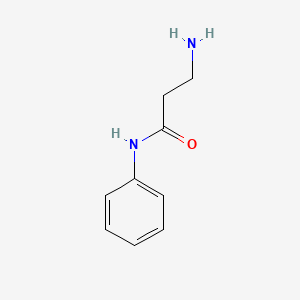
![3-(1H-Indol-3-yl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2603021.png)
![[5-(3-Methoxyphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2603023.png)
